molecular formula C21H23BrNP B3069491 Phosphonium, (3-aminopropyl)triphenyl-, bromide CAS No. 89996-01-0

Phosphonium, (3-aminopropyl)triphenyl-, bromide

Cat. No.: B3069491
CAS No.: 89996-01-0
M. Wt: 400.3 g/mol
InChI Key: UPYKKMDXNPTXPZ-UHFFFAOYSA-M
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Description

Phosphonium, (3-aminopropyl)triphenyl-, bromide, also known as (3-aminopropyl)triphenylphosphonium bromide, is a chemical compound with the molecular formula C21H23BrNP . It has a molecular weight of 400.3 g/mol . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C21H23NP.BrH/c22-17-10-18-23 (19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18,22H2;1H/q+1;/p-1 . The canonical SMILES representation is C1=CC=C (C=C1) [P+] (CCCN) (C2=CC=CC=C2)C3=CC=CC=C3. [Br-] .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 400.3 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has six rotatable bonds . The exact mass is 399.07515 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 24 .

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • Phosphonium salts based on triphenylphosphine and 3-phenylpropargyl bromide exhibit unique reactivity with nitrogen nucleophiles, leading to the formation of various chemical structures, depending on the reacting amine. These salts have been studied for their potential in synthesizing complex organic compounds (Khachatrian et al., 2002). Additionally, reactions involving triphenyl(phenylethynyl)phosphonium bromide with α-aminoethers and other amines have been explored, revealing insights into the mechanisms and products of such interactions (Bagdasaryan et al., 2007).

Catalysis and Synthesis

  • The compound has been utilized as a catalyst in the form of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, demonstrating effectiveness in the synthesis of barbituric acids and pyrano[2,3-d]pyrimidine derivatives. This highlights its potential as a reusable and environmentally friendly catalyst for organic synthesis (Karami et al., 2019).

Luminescence and Metal Chelation

  • A study on the condensation of 4-hydroxy-3-formylcoumarin with 4-aminobenzyl(triphenyl)phosphonium bromide resulted in phosphonium salts with notable luminescence properties. These compounds have been used to synthesize metal chelates, offering potential applications in materials science and sensor technology (Popov et al., 2019).

Anion-π Interaction Studies

  • The crystal structures of phosphonium salts, including triphenyl(pentafluorobenzyl)phosphonium bromide, have provided valuable insights into anion-π interactions. Understanding these interactions is crucial for designing molecular structures with specific properties and behaviors (Giese et al., 2013).

Nanocarrier Development for Drug Delivery

  • Surface modification of poly(amidoamine) dendrimers with triphenylphosphonium has shown promising results in developing nanocarriers targeted towards mitochondria. These nanocarriers could potentially be used for delivering drugs or other therapeutic agents to mitochondria, highlighting a significant application in nanomedicine and targeted therapy (Biswas et al., 2012).

Safety and Hazards

The safety data sheet for this compound suggests that in case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary . If the compound comes into contact with the skin, it should be washed off with copious amounts of water . If ingested, the mouth should be rinsed with water and medical attention should be sought immediately .

Mechanism of Action

Target of Action

It is often used as a reagent in organic synthesis, suggesting that its targets could be a wide range of organic compounds .

Mode of Action

(3-Aminopropyl)triphenylphosphonium bromide is a nitrogen-phosphorus heterocyclic compound . It is generally used as a reagent in phosphorus chemistry reactions and catalytic reactions . The exact mode of action depends on the specific reaction it is used in.

Result of Action

The molecular and cellular effects of (3-Aminopropyl)triphenylphosphonium bromide’s action would depend on the specific reactions it is used in. As a reagent in organic synthesis, it can contribute to a wide range of chemical transformations .

Action Environment

The action, efficacy, and stability of (3-Aminopropyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated environment to avoid inhalation of its vapors . It should also avoid contact with oxidizing agents, acids, and bases, and should be kept away from flames and high temperatures .

Biochemical Analysis

Biochemical Properties

Phosphonium, (3-aminopropyl)triphenyl-, bromide plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in phosphine-mediated reactions, facilitating the formation of carbon-phosphorus bonds. The compound’s triphenylphosphonium group allows it to interact with enzymes involved in phosphorylation processes, thereby influencing the activity of these enzymes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with mitochondrial membranes allows it to modulate mitochondrial function, which is crucial for energy production and apoptosis regulation. Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit enzymes involved in oxidative phosphorylation, leading to changes in cellular energy metabolism. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions. Long-term exposure to the compound can lead to alterations in cellular function, including changes in mitochondrial activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance mitochondrial function and improve cellular energy metabolism. At higher doses, it may exhibit toxic effects, including mitochondrial dysfunction and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in phosphorylation and oxidative stress responses. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. This modulation can have significant effects on cellular energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s triphenylphosphonium group facilitates its accumulation in mitochondria, where it can exert its effects on mitochondrial function. Additionally, the compound’s distribution within tissues can be influenced by its interactions with cellular membranes and other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting mitochondria. This localization is facilitated by the compound’s triphenylphosphonium group, which acts as a targeting signal. The compound’s presence in mitochondria allows it to modulate mitochondrial function and influence cellular energy metabolism. Additionally, post-translational modifications of the compound can further direct its localization to specific subcellular compartments .

Properties

IUPAC Name

3-aminopropyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18,22H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYKKMDXNPTXPZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrNP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00756277
Record name (3-Aminopropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00756277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89996-01-0
Record name (3-Aminopropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00756277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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